molecular formula C6H11N3O2 B15434467 acetic acid;5-methyl-1H-imidazol-2-amine CAS No. 84406-90-6

acetic acid;5-methyl-1H-imidazol-2-amine

Cat. No.: B15434467
CAS No.: 84406-90-6
M. Wt: 157.17 g/mol
InChI Key: VAZDDHZBHUBMFX-UHFFFAOYSA-N
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Description

Acetic acid;5-methyl-1H-imidazol-2-amine is a hybrid compound combining acetic acid with a 5-methyl-substituted imidazol-2-amine moiety. The imidazole ring is a heterocyclic scaffold with nitrogen atoms at positions 1 and 3, while the 5-methyl group and acetic acid component likely influence its physicochemical and biological properties. This compound may exist as a salt or a covalent conjugate, depending on the synthetic route .

Properties

CAS No.

84406-90-6

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

acetic acid;5-methyl-1H-imidazol-2-amine

InChI

InChI=1S/C4H7N3.C2H4O2/c1-3-2-6-4(5)7-3;1-2(3)4/h2H,1H3,(H3,5,6,7);1H3,(H,3,4)

InChI Key

VAZDDHZBHUBMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)N.CC(=O)O

Origin of Product

United States

Biological Activity

Acetic acid;5-methyl-1H-imidazol-2-amine is a compound that combines an acetic acid moiety with a substituted imidazole ring, which imparts unique biological properties. This article explores its biological activity, including its potential applications in medicinal chemistry and agriculture, as well as its interactions within biological systems.

Structure

The chemical formula for this compound is C₇H₈N₂O₂, with a molecular weight of approximately 157.17 g/mol. The compound features an imidazole ring that is substituted with a methyl group and an amino group, alongside the acetic acid component. This structural configuration allows for both acidic and basic functionalities, making it a versatile compound in various applications.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-MethylimidazoleImidazole ring with a methyl groupKnown for its role in biological systems
4-MethylimidazoleImidazole ring with a methyl group at position 4Associated with various pharmacological activities
1H-ImidazoleBasic imidazole structureFundamental building block for many derivatives
AcetamideSimple amide structureLacks the complexity of imidazole derivatives

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies involving various imidazole derivatives have shown that modifications in their structure can enhance their effectiveness against cancer cell lines such as A549 (human lung adenocarcinoma) cells.

In vitro studies demonstrated that certain derivatives reduced cell viability significantly, suggesting that structural alterations can lead to improved anticancer effects. For example, substituents on the imidazole ring have been found to influence the cytotoxicity towards both cancerous and non-cancerous cells .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Its structural characteristics allow it to interact effectively with microbial targets. Studies have shown that certain imidazole derivatives possess selective antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Agricultural Applications

The compound has potential applications in agriculture due to its biological activity against pests. Its effectiveness in developing agrochemicals has been noted, indicating that it may serve as an environmentally friendly alternative to traditional pesticides.

In Vitro Studies

  • Anticancer Activity : In one study, various derivatives were synthesized and tested against A549 cells. Compounds with specific substitutions showed up to a 64% reduction in cell viability compared to controls .
  • Antimicrobial Activity : Another study highlighted the effectiveness of imidazole derivatives against resistant strains of bacteria, demonstrating promising results that warrant further investigation into their mechanisms of action .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the presence of both the carboxylic acid and imidazole moieties was critical for maintaining biological activity across different analogs .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that modifications can significantly affect solubility and stability in biological systems, which are crucial factors for drug development . Understanding these properties can help optimize this compound for clinical applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues of Imidazol-2-amine Derivatives
Compound Name Substituents CAS No. Molecular Weight (g/mol) Key Features
1-Methyl-1H-imidazol-2-amine Methyl at position 1 6646-51-1 97.12 Simplest methyl-substituted derivative
5-(4-Methylphenyl)-1H-imidazol-2-amine Phenyl at position 5 60472-16-4 173.22 Enhanced lipophilicity
Imidaclothiz Thiazolylmethyl at position 1 105843-36-5 295.75 Pesticide applications
Tizanidine Related Compound B Acetyl and benzothiadiazolyl groups 173532-15-5 295.75 Pharmaceutical reference standard
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino acetic acid Thiadiazole and acetic acid groups 68786-47-0 244.25 Antibacterial activity

Key Observations :

  • Substituent Position : The 5-methyl group in the target compound distinguishes it from 1-methyl derivatives (e.g., 1-Methyl-1H-imidazol-2-amine) .
  • Acetic Acid Component: Unlike most imidazol-2-amine derivatives, the acetic acid moiety may enhance water solubility and acidity, similar to (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino acetic acid .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility IR/NMR Features
5-Methyl-1H-imidazol-2-amine (hypothetical) ~100–120 (estimated) Moderate in water, high in DMSO N-H (~3400 cm⁻¹), C=N (~1640 cm⁻¹), CH3 (δ 2.4 ppm)
1-Methyl-1H-imidazol-2-amine Not reported Soluble in polar solvents N-H (3354 cm⁻¹), C=N (1639 cm⁻¹)
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid 215–217 Water, DMSO, DMF Carboxylic acid C=O (~1700 cm⁻¹), aromatic protons (δ 7.3 ppm)
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino acetic acid Not reported High in aqueous buffers Thiadiazole ring vibrations, C=O (~1720 cm⁻¹)

Key Observations :

  • Solubility: The acetic acid component likely improves aqueous solubility compared to non-acid derivatives (e.g., 1-Methyl-1H-imidazol-2-amine) .
  • Thermal Stability : Methyl groups (as in 5-methyl derivatives) may lower melting points relative to bulkier substituents (e.g., phenyl or thiazolyl groups) .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound consists of two distinct components: a 5-methyl-1H-imidazol-2-amine base and an acetic acid counterion. The imidazole ring’s nitrogen atoms at positions 1 and 3 create a planar aromatic system, while the methyl group at position 5 and the amine at position 2 introduce steric and electronic complexities. The acetic acid moiety likely forms a salt or co-crystal with the imidazole amine, necessitating pH-controlled conditions during synthesis.

Key challenges include:

  • Regioselective substitution : Avoiding di- or tri-substituted byproducts during imidazole functionalization.
  • Acid-base equilibria : Ensuring stoichiometric protonation of the amine group by acetic acid without over-acidification.
  • Purification : Separating the target compound from unreacted starting materials or side products, particularly polar impurities.

Synthetic Routes to 5-Methyl-1H-Imidazol-2-Amine

Ring Formation via Cyclocondensation

The imidazole core is typically constructed through cyclocondensation reactions. A common approach involves reacting α-diketones with aldehydes and ammonia derivatives. For example, glyoxal and methylglyoxal may serve as diketone precursors, while urea or thiourea provides the N–C–N backbone.

Representative Protocol :

  • Reactants : Methylglyoxal (1.0 equiv), formaldehyde (1.2 equiv), and ammonium acetate (2.5 equiv).
  • Conditions : Reflux in acetic acid at 110°C for 6–8 hours.
  • Mechanism : The reaction proceeds via enamine formation, followed by cyclization and dehydration.

This method yields 5-methylimidazole derivatives but requires subsequent functionalization to introduce the amine group at position 2.

Introduction of the Amino Group

Direct amination of pre-formed imidazoles is challenging due to the ring’s aromatic stability. Two strategies prevail:

Nitration-Reduction Sequence
  • Nitration : Treat 5-methylimidazole with fuming nitric acid at 0–5°C to introduce a nitro group at position 2.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

Key Data :

  • Nitration yield: 58–62% (isolated as nitroimidazole).
  • Reduction efficiency: >90% with Pd-C in ethanol.
Directed Lithiation-Amination
  • Deprotonation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 2.
  • Electrophilic amination : Quench with O-tosylhydroxylamine to install the amine group.

This method offers superior regiocontrol but demands anhydrous conditions and cryogenic temperatures.

Acid-Base Complexation with Acetic Acid

Salt Formation

The free base 5-methyl-1H-imidazol-2-amine is combined with acetic acid in a 1:1 molar ratio.

Optimized Procedure :

  • Dissolve the amine (1.0 equiv) in anhydrous ethanol.
  • Slowly add glacial acetic acid (1.05 equiv) at 0°C.
  • Stir for 2 hours, then evaporate under reduced pressure.
  • Recrystallize from ethanol/ethyl acetate (3:1 v/v).

Yield : 78–85% (white crystalline solid).

Co-Crystallization

Alternative methods involve solvent-assisted co-crystallization:

  • Dissolve equimolar amounts of amine and acetic acid in hot methanol.
  • Cool to 4°C for 24 hours to precipitate the complex.

Advantages : Higher purity (≥98% by HPLC) and defined stoichiometry.

Reaction Optimization and Scalability

Solvent-Free Alkylation

Adapting methodologies from imidazol-1-yl-acetic acid synthesis, solvent-free conditions improve atom economy:

Parameter Value
Reactants 5-Methylimidazole, Chloroacetamide
Base K₂CO₃ (1.5 equiv)
Temperature 60–70°C
Time 4–6 hours
Yield 72%

This approach eliminates dichloromethane or DMF, reducing environmental impact.

Oxidative Functionalization

Manganese dioxide-mediated dehydrogenation, as reported for anthraquinone syntheses, can aromatize intermediate dihydroimidazoles:

$$ \text{Dihydroimidazole} + \text{MnO}2 \rightarrow \text{Aromatic Imidazole} + \text{MnO} + \text{H}2\text{O} $$

Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane) ensures complete conversion.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆) :

  • δ 2.35 (s, 3H, CH₃)
  • δ 6.82 (s, 1H, H-4)
  • δ 7.45 (s, 1H, H-1)
  • δ 8.20 (br s, 2H, NH₂)

IR (KBr) :

  • 3350 cm⁻¹ (N–H stretch)
  • 1705 cm⁻¹ (C=O, acetic acid)
  • 1590 cm⁻¹ (C=N, imidazole)

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/MeOH) shows a single peak at 4.2 minutes, confirming ≥97% purity.

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Metal-organic frameworks : Coordinating via the amine and carboxylate groups.
  • Pharmaceutical intermediates : Functionalization at position 1 for kinase inhibitors.

Derivatization examples include N-alkylation with propyl bromide or acylation with benzoyl chloride, achieving yields of 65–89%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-methyl-1H-imidazol-2-amine derivatives with acetic acid moieties?

  • Methodological Answer : A common approach involves reacting 1-methyl-1H-imidazole with acylating agents like oxalyl chloride in the presence of a base (e.g., triethylamine). For derivatives with acetic acid groups, functionalization can occur via nucleophilic substitution or condensation reactions. Nickel-catalyzed cyclization of amido-nitriles followed by proto-demetallation and dehydrative cyclization is another method for imidazole core formation .

Q. How can titration be optimized to determine acetic acid concentration in experimental settings?

  • Methodological Answer : Use a standardized sodium hydroxide (NaOH) solution with phenolphthalein as an indicator. Titrate until a pale pink endpoint is achieved. Ensure precise burette readings (±0.01 mL) and perform triplicate trials to minimize error. Calibrate NaOH concentration beforehand using primary standards (e.g., potassium hydrogen phthalate) .

Q. What spectroscopic techniques are essential for characterizing imidazole-acetic acid conjugates?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for structural elucidation of substituents and hydrogen bonding.
  • IR : Identify functional groups (e.g., C=O stretch in acetic acid at ~1700 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/O percentages .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in imidazole-acetic acid derivatives?

  • Methodological Answer : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule crystallography, while SHELXD/SHELXE aid in phase determination. Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., hydrogen bonds between acetic acid and imidazole groups). Cross-validate with spectroscopic data to confirm tautomeric forms or protonation states .

Q. What strategies address discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Dynamic Effects : NMR may capture solution-state conformers, while crystallography shows static packing. Use variable-temperature NMR to assess mobility.
  • Tautomerism : If imidazole exists in multiple tautomeric forms, compare DFT-calculated IR/NMR spectra with experimental data.
  • Refinement Parameters : Adjust SHELXL weighting schemes or include disorder modeling for electron density mismatches .

Q. How can nickel-catalyzed synthesis routes for imidazole derivatives be optimized?

  • Methodological Answer :

  • Catalyst Loading : Screen 1–5 mol% Ni(0) or Ni(II) complexes (e.g., NiCl₂·dppf).
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for improved solubility.
  • Additives : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates. Monitor reaction progress via TLC/GC-MS and isolate products via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What experimental approaches validate conflicting biological activity data for imidazole derivatives?

  • Methodological Answer :

  • Dose-Response Assays : Perform IC₅₀ determinations across multiple cell lines (e.g., MTT assay).
  • Target Engagement : Use SPR or ITC to measure binding affinity to enzymes/receptors.
  • Computational Docking : Compare docking poses (e.g., AutoDock Vina) with crystallographic data to identify key interactions (e.g., hydrogen bonds with active-site residues) .

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